[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate
Description
Properties
IUPAC Name |
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c20-19(21)27-16-8-6-14(7-9-16)12-18(25)26-13-17(24)23(11-10-22)15-4-2-1-3-5-15/h1-9,19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDANYYLPTSTYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)COC(=O)CC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Anilino Intermediate: The anilino intermediate can be synthesized by reacting aniline with cyanomethyl chloride under basic conditions.
Formation of the Oxoethyl Intermediate: The oxoethyl intermediate is prepared by reacting ethyl acetate with a suitable oxidizing agent.
Coupling Reaction: The final step involves coupling the anilino intermediate with the oxoethyl intermediate in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Difluoromethoxy Phenyl Groups
(a) [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate (CAS 729560-44-5)
- Key Differences: Replaces the cyanomethyl group with a benzothiophene-carboxamide moiety.
- Impact: The benzothiophene increases aromaticity and may enhance π-π stacking interactions, but the absence of the cyanomethyl group reduces electronic polarization .
- Molecular Weight : 468.9 g/mol vs. target compound’s ~400 g/mol (estimated).
(b) Ethyl 2-((4-(4-(difluoromethoxy)phenyl)pyrimidin-2-yl)thio)acetate
- Key Differences: Substitutes the anilino-oxoethyl backbone with a pyrimidine-thioacetate structure.
Analogues with Cyanomethyl or Cyanoethyl Substituents
(a) [2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-(dimethylamino)benzoate (CAS 516469-97-9)
- Key Differences: Uses a cyanoethyl (‒CH2CH2CN) group instead of cyanomethyl.
- Impact : The longer alkyl chain may reduce steric hindrance but increase metabolic vulnerability .
(b) Ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate (CAS 63365-47-9)
- Key Differences : Nitro and ethyl ester groups replace the difluoromethoxy phenyl and acetate moieties.
Data Table: Structural and Physicochemical Comparison
Research Findings and Trends
- Electronic Effects: Cyanomethyl and cyanoethyl groups enhance dipole moments, improving binding to polar enzyme pockets. Difluoromethoxy groups balance lipophilicity and metabolic stability .
- Steric Considerations: Shorter cyanomethyl groups minimize steric hindrance compared to cyanoethyl derivatives, favoring target engagement .
- Biological Implications : Compounds with difluoromethoxy phenyl moieties show prolonged half-lives in preclinical studies, likely due to reduced CYP450-mediated oxidation .
Biological Activity
The compound [2-[N-(cyanomethyl)anilino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a cyanomethyl group, an anilino group, and a difluoromethoxyphenyl group, suggests diverse biological activities that merit detailed investigation.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate various cellular pathways, influencing processes such as apoptosis, cell cycle regulation, and metabolic functions.
Potential Pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways.
Biological Activity Studies
Recent studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound.
Antifungal Activity
Research has shown that compounds with similar structural motifs exhibit antifungal properties. For example, thiazole derivatives have demonstrated significant activity against Candida species through inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. The presence of electronegative substituents enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
Some derivatives related to this compound have been studied for their anticancer properties. For instance, compounds that inhibit histone deacetylases (HDACs) have shown promise in inducing apoptosis in cancer cells. These compounds increase acetylation levels of histones, leading to transcriptional activation of tumor suppressor genes .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Piperine | Anticancer effects | |
| Thiazole Derivatives | Antifungal activity against Candida | |
| Histone Deacetylase Inhibitors | Induction of apoptosis |
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against Candida albicans and Candida parapsilosis. The results indicated that substituents at the para position significantly impacted efficacy, with fluorine-containing compounds exhibiting enhanced activity compared to their non-fluorinated counterparts .
- Anticancer Properties : In vitro studies on HDAC inhibitors have shown that certain derivatives lead to increased levels of acetylated histones and induce cell cycle arrest in cancer cell lines. This highlights the potential for similar mechanisms in this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
